![molecular formula C14H19NO2 B13591241 (5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)
(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(4-Methoxyphenyl)-3-azabicyclo[311]heptan-1-yl)methanol is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol typically involves the reaction of 4-methoxyphenyl derivatives with azabicycloheptane intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reduction of spirocyclic oxetanyl nitriles has been employed to synthesize 3-azabicyclo[3.1.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
- 3-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
The uniqueness of (5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol lies in its bicyclic structure, which imparts distinct physicochemical properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
[5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C14H19NO2/c1-17-12-4-2-11(3-5-12)14-6-13(7-14,10-16)8-15-9-14/h2-5,15-16H,6-10H2,1H3 |
InChI-Schlüssel |
FKSMKMVFAJXMFG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C23CC(C2)(CNC3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile](/img/structure/B13591162.png)


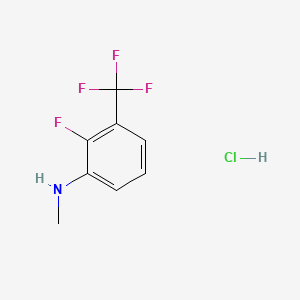
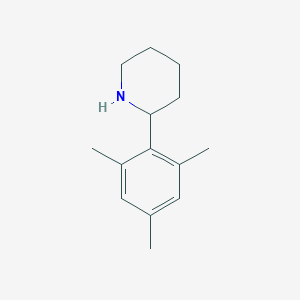
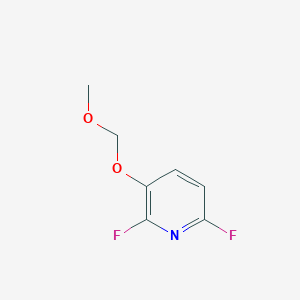
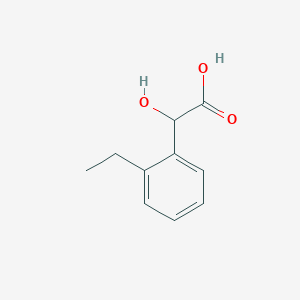

![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride](/img/structure/B13591219.png)
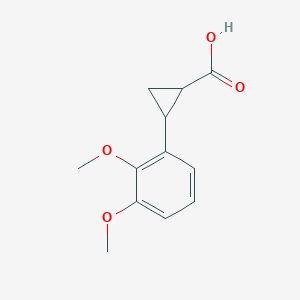


![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)

